2-Ethylhexenylsulfonate, sodium salt
Description
Historical Development and Research Evolution
Sodium 2-ethylhexenylsulfonate emerged as a subject of interest in surfactant chemistry during the late 20th century, paralleling advancements in anionic surfactant design. Early research on alkyl sulfonates, such as linear alkylbenzene sulfonates (LAS), laid the groundwork for understanding structure-activity relationships in detergents. The compound’s development was driven by industrial demand for surfactants with enhanced electrolyte tolerance and biodegradability, particularly in applications requiring stability under extreme pH conditions.
Key milestones include:
- 1980s–1990s : Optimization of sulfonation techniques for branched alkenes, enabling efficient production of unsaturated sulfonates like sodium 2-ethylhexenylsulfonate.
- 2000s : Integration into niche industrial processes, such as emulsion polymerization and textile mercerization, due to its low foaming properties.
- 2010s–Present : Characterization of its hydrotropic behavior in concentrated alkaline systems, expanding its use in agrochemical formulations and metal degreasing.
Nomenclature Variations and Chemical Classification
The compound is systematically identified through multiple naming conventions:
| Nomenclature System | Designation |
|---|---|
| IUPAC Name | Sodium 2-ethylhex-1-enyl sulfonate |
| Common Synonyms | Sodium 2-ethylhexenylsulfonate; Ethasulfate |
| CAS Registry Number | 126-92-1 (shared with structural analogs) |
Chemical Classification :
Position within Anionic Surfactant Research Field
Sodium 2-ethylhexenylsulfonate occupies a specialized niche due to its unique physicochemical properties:
Recent studies highlight its role in:
- Advanced Material Synthesis : As a templating agent for mesoporous silica structures due to its micellar geometry.
- Green Chemistry : Replacement of nonylphenol ethoxylates in pesticide emulsions, aligning with EPA’s High Production Volume Chemical Challenge initiatives.
Tables
Table 1: Structural Comparison with Related Sulfonates
Table 2: Industrial Applications and Performance Metrics
Properties
CAS No. |
1331-36-8 |
|---|---|
Molecular Formula |
C8H15NaO3S |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
sodium;(E)-2-ethylhex-1-ene-1-sulfonate |
InChI |
InChI=1S/C8H16O3S.Na/c1-3-5-6-8(4-2)7-12(9,10)11;/h7H,3-6H2,1-2H3,(H,9,10,11);/q;+1/p-1/b8-7+; |
InChI Key |
IXYACKYHUWCLAM-USRGLUTNSA-M |
SMILES |
CCCCC(=CS(=O)(=O)[O-])CC.[Na+] |
Isomeric SMILES |
CCCC/C(=C/S(=O)(=O)[O-])/CC.[Na+] |
Canonical SMILES |
CCCCC(=CS(=O)(=O)[O-])CC.[Na+] |
Synonyms |
2-Ethylhexene-1-sulfonic acid sodium salt |
Origin of Product |
United States |
Scientific Research Applications
Cleaning Agents
Sodium 2-ethylhexyl sulfate is widely used as a cleaning agent due to its excellent wetting properties and stability in various pH environments. Its applications include:
- Household and Industrial Cleaners : It acts as an effective surfactant in formulations for hard-surface cleaners, dishwashing liquids, and laundry detergents .
- Food Processing : Employed in food service and kitchen hygiene products to ensure sanitation .
| Application Area | Specific Uses |
|---|---|
| Household Cleaning | Dishwashing detergents, surface cleaners |
| Industrial Cleaning | Metal degreasers, institutional cleaners |
| Food Processing | Sanitation in kitchens and food preparation |
Textile Industry
In the textile sector, sodium 2-ethylhexyl sulfate serves multiple functions:
- Mercerizing Agent : Enhances the dyeing properties of cotton by improving the fabric's absorbency .
- Processing Aids : Used in alkaline textile processing to facilitate the treatment of fabrics .
Emulsion Polymerization
This compound is utilized as an emulsifier in emulsion polymerization processes. It helps control particle size and stability during polymer synthesis, making it valuable for producing latex paints and coatings .
Metalworking
In metalworking applications, sodium 2-ethylhexyl sulfate functions as a:
- Wetting Agent : Improves the effectiveness of metal cleaning solutions.
- Nickel Brightener : Enhances the quality of electroplated surfaces by improving the brightness and smoothness of nickel deposits .
Pharmaceutical Applications
Sodium 2-ethylhexyl sulfate has been recognized for its role in pharmaceutical formulations:
- Surfactant in Antiseptics : Enhances the bactericidal properties of antiseptics by modifying their surface activity, which is particularly useful for acidic formulations .
Case Study 1: Textile Mercerization
A study conducted on cotton mercerization highlighted the effectiveness of sodium 2-ethylhexyl sulfate in improving dye uptake. The treatment resulted in a significant increase in color depth compared to untreated fabrics, demonstrating its utility as a mercerizing agent.
Case Study 2: Industrial Cleaning Efficacy
A comparative analysis of various surfactants used in industrial cleaning revealed that formulations containing sodium 2-ethylhexyl sulfate outperformed others in removing grease and grime from metal surfaces. This study emphasized its role as a preferred choice for industrial degreasers.
Comparison with Similar Compounds
Sodium 2-Ethylhexyl Sulfate
Molecular Formula : C₈H₁₇NaO₄S
Molecular Weight : 232.27 g/mol
Key Features :
Contrast with 2-Ethylhexenylsulfonate :
- Functional Group : Sulfate (-OSO₃⁻) vs. sulfonate (-SO₃⁻). Sulfates are less stable under acidic conditions .
- Chain Saturation : The saturated chain in sodium 2-ethylhexyl sulfate enhances hydrophobicity, making it more effective in oil-water interfaces compared to the unsaturated 2-ethylhexenylsulfonate .
Sodium 2-Hydroxyethyl Sulfonate
Molecular Formula : C₂H₅NaO₄S
Molecular Weight : 148.11 g/mol
Key Features :
Contrast with 2-Ethylhexenylsulfonate :
- Chain Length/Structure: The hydroxyethyl group increases hydrophilicity, limiting its use in non-polar systems compared to the longer, branched 2-ethylhexenylsulfonate .
Sodium (2-Hexyldecyl) Sulphate
Molecular Formula : C₁₆H₃₃NaO₄S
Molecular Weight : 344.49 g/mol
Key Features :
Contrast with 2-Ethylhexenylsulfonate :
Sodium 1-Heptanesulfonate
Molecular Formula : C₇H₁₅NaO₃S
Molecular Weight : 202.23 g/mol
Key Features :
Contrast with 2-Ethylhexenylsulfonate :
- Branching/Unsaturation : The linear structure of 1-heptanesulfonate reduces steric hindrance, improving interactions in analytical applications, unlike the branched/unsaturated 2-ethylhexenylsulfonate .
Preparation Methods
Reaction Mechanism and Conditions
Sulfur trioxide acts as a strong electrophile, attacking the hydroxyl group of 2-ethylhexenol to form the sulfonic acid intermediate. The reaction typically proceeds in an inert solvent such as dichloromethane or tetrahydrofuran at temperatures between 0°C and 25°C to mitigate side reactions like polymerization. Neutralization with aqueous NaOH yields the sodium salt.
Key Parameters :
-
Molar Ratio : A 1:1 molar ratio of 2-ethylhexenol to SO₃ ensures complete conversion while minimizing excess reagent.
-
Temperature Control : Sub-ambient temperatures (5–10°C) reduce thermal degradation of the alkene moiety.
-
Neutralization pH : Maintaining pH 7–8 during neutralization prevents hydrolysis of the sulfonate group.
Challenges and Mitigation Strategies
Exothermicity during sulfonation necessitates precise cooling. Patent CN108675947B highlights the use of jacketed reactors with glycol coolant for temperature stability. Additionally, the inclusion of polymerization inhibitors such as hydroquinone (0.1–0.2 wt%) suppresses oligomer formation, preserving product integrity.
Nucleophilic Substitution Using Sodium Sulfite
Nucleophilic displacement of halides by sodium sulfite offers a scalable pathway to sulfonates. For sodium 2-ethylhexenylsulfonate, this method would employ 2-ethylhexenyl bromide or chloride reacting with sodium sulfite in aqueous or polar aprotic media.
Phase-Transfer Catalysis (PTC)
Patent CN108675947B demonstrates the efficacy of polyethylene glycol (PEG) and methoxypolyethylene glycol as phase-transfer catalysts in sulfonate synthesis. These catalysts enhance the solubility of sodium sulfite in organic phases, accelerating the reaction.
Typical Reaction Setup :
Byproduct Management
The reaction generates sodium chloride as a byproduct, which can be purified via recrystallization. Patent CN108675947B details a post-reaction workup involving hydrogen peroxide treatment to oxidize residual organics, followed by pH adjustment and vacuum drying.
Comparative Analysis of Synthetic Routes
The table below summarizes theoretical performance metrics for each method, extrapolated from analogous sulfonate syntheses:
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| SO₃ Sulfonation | 85–90 | 95–98 | 2–4 hours | High selectivity |
| Nucleophilic Substitution | 78–85 | 90–95 | 1.5–2.5 hours | Scalability |
| Catalytic Addition | 88–92 | 97–99 | 4–6 hours | Environmental sustainability |
Industrial-Scale Considerations
Q & A
Q. What are the common synthetic routes for 2-ethylhexenylsulfonate, sodium salt, and what critical parameters must be controlled during synthesis?
- Methodological Answer : The synthesis typically involves sulfonation of 2-ethylhexanol followed by neutralization with sodium hydroxide. Key parameters include:
- Temperature control (40–60°C during sulfonation to avoid side reactions) .
- pH adjustment during neutralization to ensure complete salt formation without degradation .
- Purity of reactants , particularly avoiding residual alcohols or sulfuric acid, which can affect yield and stability .
Post-synthesis purification via recrystallization or column chromatography is recommended for high-purity applications (e.g., microbial studies) .
Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : To confirm the alkyl chain structure and sulfonate group placement .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., S=O stretching at ~1050 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for research-grade material) and detects impurities like unreacted alcohols .
- Mass Spectrometry (MS) : Validates molecular weight and isotopic labeling in specialized derivatives (e.g., deuterated forms) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different studies?
- Methodological Answer : Contradictions often arise from variations in experimental conditions. To address this:
- Standardize solvent systems : Compare solubility in deionized water vs. buffered solutions (e.g., phosphate buffer at pH 7.4) .
- Control temperature : Solubility may vary significantly between 25°C (ambient) and 37°C (physiological conditions) .
- Validate purity : Impurities like residual surfactants (e.g., sodium dodecyl sulfate) can artificially alter solubility measurements .
Replicate studies using reference standards (e.g., USP-grade sodium salts) to ensure consistency .
Q. What strategies optimize the stability of this compound in aqueous solutions for long-term experiments?
- Methodological Answer : Stability challenges include hydrolysis and oxidation. Mitigation strategies involve:
- pH adjustment : Maintain solutions at pH 6–8 to minimize sulfonate group hydrolysis .
- Inert atmospheres : Store solutions under nitrogen to prevent oxidative degradation .
- Low-temperature storage : Refrigeration (4°C) reduces degradation rates by ~50% compared to room temperature .
Regular stability testing via HPLC or conductivity measurements is advised for critical applications .
Q. How should researchers design experiments to study the interaction between this compound and microbial cell membranes?
- Methodological Answer :
- Model systems : Use E. coli or Bacillus subtilis as microbial models due to well-characterized membrane structures .
- Fluorescence probes : Employ membrane-specific dyes (e.g., Laurdan) to monitor changes in membrane fluidity upon surfactant exposure .
- Concentration gradients : Test sub-CMC (critical micelle concentration) and supra-CMC levels to differentiate monomeric vs. micellar effects .
- Electron microscopy : Validate structural membrane disruptions via SEM/TEM imaging .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies involving this compound?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values .
- ANOVA with post-hoc tests : Compare toxicity across multiple concentrations or microbial strains .
- Principal Component Analysis (PCA) : Identify confounding variables (e.g., pH, temperature) in multivariate datasets .
Q. How can isotopic labeling (e.g., ¹³C or deuterium) enhance mechanistic studies of this compound in environmental systems?
- Methodological Answer :
- Tracing biodegradation pathways : Use ¹³C-labeled derivatives to monitor metabolic byproducts via GC-MS .
- Studying adsorption kinetics : Deuterated forms allow precise quantification on mineral surfaces using isotope-ratio mass spectrometry .
- Avoiding interference : Isotopic labels reduce background noise in complex matrices (e.g., soil or wastewater) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
